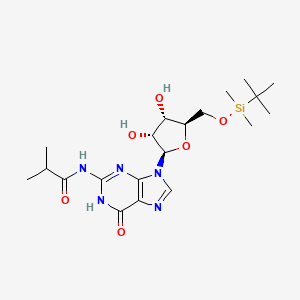

2'-TBDMS-ibu-rG

Description

BenchChem offers high-quality 2'-TBDMS-ibu-rG suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-TBDMS-ibu-rG including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H33N5O6Si |

|---|---|

Molecular Weight |

467.6 g/mol |

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |

InChI |

InChI=1S/C20H33N5O6Si/c1-10(2)16(28)23-19-22-15-12(17(29)24-19)21-9-25(15)18-14(27)13(26)11(31-18)8-30-32(6,7)20(3,4)5/h9-11,13-14,18,26-27H,8H2,1-7H3,(H2,22,23,24,28,29)/t11-,13-,14-,18-/m1/s1 |

InChI Key |

RUKACXRBRJHKDV-XWXWGSFUSA-N |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO[Si](C)(C)C(C)(C)C)O)O |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO[Si](C)(C)C(C)(C)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Senior Application Scientist's Guide to 2'-Hydroxyl Protection in RNA Synthesis: TBDMS vs. TOM

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of RNA, the choice of the 2'-hydroxyl protecting group is a critical determinant of yield, purity, and the ultimate success of synthesizing long and complex oligonucleotides. This guide provides an in-depth technical comparison of two cornerstone silyl-based protecting groups: tert-butyldimethylsilyl (TBDMS) and tri-iso-propylsilyloxymethyl (TOM). We will delve into the causality behind experimental choices, offering field-proven insights to empower you in your RNA synthesis endeavors.

The Imperative of 2'-Hydroxyl Protection

Unlike DNA, the presence of the 2'-hydroxyl group on the ribose sugar of RNA presents a significant synthetic challenge.[] This nucleophilic group can interfere with the phosphoramidite chemistry used for chain elongation, leading to undesired side reactions and chain cleavage. Therefore, transient protection of the 2'-hydroxyl is essential for the successful solid-phase synthesis of RNA. The ideal protecting group should be stable throughout the synthesis cycles, not hinder the coupling reaction, and be cleanly removable under conditions that do not compromise the integrity of the final RNA molecule.

The Workhorse: tert-Butyldimethylsilyl (TBDMS)

Introduced in the early 1980s, the tert-butyldimethylsilyl (TBDMS) group has been a long-standing and widely used protecting group in RNA synthesis.[2] Its robustness and compatibility with phosphoramidite chemistry have made it a reliable choice for the synthesis of shorter RNA oligonucleotides.

Chemical Structure and Implications

The TBDMS group is directly attached to the 2'-oxygen of the ribonucleoside. This direct linkage, while providing stability, also introduces significant steric bulk in proximity to the 3'-phosphoramidite and the incoming 5'-hydroxyl group during the coupling step.

Figure 1: Structure of a TBDMS-protected ribonucleoside.

This steric hindrance is a primary factor influencing coupling efficiency. To achieve acceptable coupling yields (>98%), longer coupling times, often up to 6-10 minutes, are typically required for TBDMS-protected phosphoramidites.[3][4] For the synthesis of long RNA sequences, the cumulative effect of slightly lower coupling efficiencies at each step can significantly reduce the overall yield of the full-length product.

A Critical Drawback: 2'- to 3'-Silyl Migration

A significant concern with TBDMS chemistry is the potential for intramolecular silyl group migration from the 2'-hydroxyl to the 3'-hydroxyl position under basic conditions.[3][5] This migration can lead to the formation of non-biologically active 2'-5' phosphodiester linkages in the final RNA product.[5][6][7] The lability of the TBDMS group under the basic conditions required for the removal of base-protecting groups can also lead to premature desilylation and subsequent phosphodiester chain cleavage.[3][4]

Deprotection of TBDMS

The removal of the TBDMS group is a two-step process. First, the exocyclic amine protecting groups on the nucleobases and the cyanoethyl groups on the phosphates are removed. This is typically achieved using a mixture of concentrated aqueous ammonia and ethanolic methylamine.[8] It is crucial to use conditions that minimize premature loss of the TBDMS group to prevent RNA degradation.[8]

The second step involves the specific removal of the 2'-O-TBDMS groups using a fluoride source, most commonly tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[3][9] Complete and smooth deprotection requires careful control of reaction conditions, including the use of dry TBAF solution.[10]

The Challenger: Tri-iso-propylsilyloxymethyl (TOM)

Developed to address the limitations of TBDMS, the tri-iso-propylsilyloxymethyl (TOM) protecting group represents a significant advancement in RNA synthesis chemistry.[2][10]

Chemical Structure and Strategic Advantage

The key innovation of the TOM group is the introduction of an oxymethyl spacer between the silyl group and the 2'-oxygen of the ribose.[2][3] This seemingly small modification has profound consequences for the synthesis process.

Figure 2: Structure of a TOM-protected ribonucleoside.

The spacer positions the bulky tri-iso-propylsilyl group further away from the reaction center, significantly reducing steric hindrance during the coupling step.[2][3][5][6] This leads to higher coupling efficiencies, often comparable to those seen in DNA synthesis, and allows for shorter coupling times.[2][3] The enhanced coupling efficiency offered by TOM protection is particularly advantageous for the synthesis of long RNA oligonucleotides.[11]

Enhanced Stability and Prevention of Migration

The acetal linkage of the TOM group is stable under both basic and weakly acidic conditions.[2][3] Crucially, this structure prevents the 2'- to 3'-silyl migration that plagues TBDMS chemistry, thereby eliminating the formation of isomeric 2'-5' phosphodiester linkages.[2][3][5][6][7] This inherent stability contributes to a cleaner crude product with fewer side-products, simplifying the subsequent purification process.

Deprotection of TOM

The deprotection of TOM-protected RNA is a more streamlined process. The base and phosphate protecting groups are typically removed using a mixture of ammonium hydroxide and methylamine (AMA) or ethanolic methylamine/aqueous methylamine (EMAM).[6][7][12] The choice between AMA and EMAM often depends on the length of the oligonucleotide, with EMAM being preferred for longer sequences.[6][7][12] The final removal of the 2'-O-TOM group is then accomplished with a fluoride reagent, similar to the TBDMS procedure.[3]

Head-to-Head Comparison: TBDMS vs. TOM

| Feature | TBDMS (tert-butyldimethylsilyl) | TOM (Tri-iso-propylsilyloxymethyl) |

| Chemical Structure | Direct silyl ether linkage to 2'-OH | Silyloxymethyl acetal linkage to 2'-OH |

| Steric Hindrance | High | Low |

| Coupling Efficiency | Good, but sensitive to conditions[10] | Very high, approaching DNA synthesis levels[5][6] |

| Coupling Time | Longer (typically 6-10 minutes)[3][4] | Shorter |

| 2'-3' Migration | Prone to migration under basic conditions[3][5][6][7] | Migration is prevented by the acetal structure[2][3][5][6][7] |

| Crude Purity | Can contain shorter failure sequences and 2'-5' linkages[10] | Generally higher purity with fewer side products[11] |

| Suitability for Long RNA | Less suitable due to cumulative yield loss | Highly suitable for the synthesis of long oligonucleotides[5][6][7] |

| Deprotection | Two-step process requiring careful control[8] | Streamlined deprotection[5][6] |

Experimental Protocols: A Practical Guide

TBDMS Deprotection Protocol

-

Base and Phosphate Deprotection:

-

Treat the solid support with a 1:1 (v/v) mixture of concentrated aqueous ammonia and 8M ethanolic methylamine.[8]

-

Heat the mixture at 65°C for 30-40 minutes.[8]

-

Cool the vial completely before opening.

-

Collect the supernatant and wash the support with ethanol.

-

Evaporate the combined supernatant to dryness.

-

-

2'-O-TBDMS Deprotection:

TOM Deprotection Protocol

-

Cleavage and Deprotection:

-

Treat the solid support with ammonium hydroxide/methylamine (AMA) (1:1 v/v) or ethanolic methylamine/aqueous methylamine (EMAM).[7]

-

For AMA, incubate at room temperature for 30 minutes. For EMAM, a shorter time may be sufficient.

-

Collect the supernatant and evaporate to dryness.

-

-

2'-O-TOM Deprotection:

-

Resuspend the dried oligonucleotide in a suitable buffer.

-

Add a fluoride source (e.g., 1M TBAF in THF) and incubate at room temperature.

-

Quench the reaction and proceed with purification.

-

Decision-Making Framework: Choosing the Right Protecting Group

Figure 3: Decision-making flowchart for selecting a 2'-hydroxyl protecting group.

Conclusion: A Field Perspective

While TBDMS has historically been a reliable protecting group, the development of TOM chemistry has addressed many of its inherent limitations. For researchers focused on the synthesis of long and complex RNA molecules, such as those required for therapeutic applications or intricate structural studies, the superior coupling efficiency and the prevention of 2'-5' linkage formation make TOM the clear choice. The investment in TOM-protected phosphoramidites often pays dividends in the form of higher yields of the desired full-length product and a more straightforward purification process. For routine synthesis of shorter RNA sequences where the highest possible yield is not the primary concern, TBDMS remains a cost-effective and viable option. Ultimately, a thorough understanding of the chemical principles and practical implications of each protecting group empowers the scientist to make informed decisions that align with the specific goals of their research.

References

-

Glen Research. TOM-Protected RNA Synthesis. [Link]

-

Encyclopedia.pub. Synthesis of nucleobase-modified RNA oligonucleotides. (2020-08-06). [Link]

-

Glen Research. Glen Report 11.22: TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis. [Link]

-

Ohkubo, A., et al. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate. Nucleic Acids Research, 35(17), 5877-5887 (2007). [Link]

-

Glen Research. Glen Report 36-14: Application Note — RNA Synthesis. [Link]

-

Glen Research. Glen Report 21.15 - Deprotection - Volume 2 - RNA Deprotection. [Link]

-

ATDBio. Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. [Link]

-

National Institutes of Health. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. [Link]

-

Massachusetts Biotechnology Council. Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. (2019-07-25). [Link]

-

Wiley Online Library. Oligoribonucleotides with 2′-O-(tert-Butyldimethylsilyl) Groups. [Link]

-

ResearchGate. RNA Synthesis Using 2'-O-(Tert-Butyldimethylsilyl) Protection. [Link]

-

Glen Research. Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. [Link]

-

Springer Link. RNA Synthesis Using 2'-O-(Tert-Butyldimethylsilyl) Protection. [Link]

-

ResearchGate. Reliable Chemical Synthesis of Oligoribonucleotides (RNA) with 2′-O-[(Triisopropylsilyl)oxy]methyl(2′-O-tom)-Protected Phosphoramidites. [Link]

-

Technology Networks. The Chemical Synthesis of Long and Highly Modified RNA using 2'-ACE Chemistry. [Link]

-

ResearchGate. Structure of TOM-protected phosphoramidites (TOM, triisopropylsilyloxymethyl). [Link]

Sources

- 2. glenresearch.com [glenresearch.com]

- 3. atdbio.com [atdbio.com]

- 4. researchgate.net [researchgate.net]

- 5. glenresearch.com [glenresearch.com]

- 6. massbio.org [massbio.org]

- 7. glenresearch.com [glenresearch.com]

- 8. kulturkaufhaus.de [kulturkaufhaus.de]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. glenresearch.com [glenresearch.com]

- 12. glenresearch.com [glenresearch.com]

Optimizing RNA Oligonucleotide Synthesis: The Strategic Advantage of N2-Isobutyryl Guanosine

[1]

Executive Summary

In the high-precision field of RNA oligonucleotide synthesis, the choice of nucleoside protecting groups is a critical determinant of yield, purity, and downstream functionality.[1] While "fast-deprotecting" groups like dimethylformamidine (dmf) have gained popularity, N2-isobutyryl (iBu) protection remains the gold standard for Guanosine (G) in robust, scalable RNA workflows.

This technical guide analyzes the physiochemical benefits of iBu-G, contrasting its stability profile with alternative chemistries. It provides a validated protocol for its use, emphasizing the balance between synthetic rigor and deprotection efficiency.

The Guanosine Challenge in RNA Synthesis[2]

Guanosine is chemically the most problematic of the four canonical nucleosides due to two primary factors:

-

Exocyclic Amine Reactivity: The N2-amino group is nucleophilic. Without adequate protection, it reacts with phosphoramidites during the coupling step, leading to N2-phosphitylation . This creates branched oligonucleotides (N+1, N+x species) that are difficult to separate from the full-length product.

-

Solubility and Aggregation: Guanosine residues are prone to forming G-tetrads and other secondary structures via Hoogsteen hydrogen bonding. Poorly protected G monomers can aggregate in solution, clogging synthesizer lines and reducing coupling efficiency.

The Role of N2-Isobutyryl (iBu)

The isobutyryl group (

Mechanistic Benefits of iBu-G Protection

A. Enhanced Stability During Extended Coupling

RNA synthesis requires longer coupling times (typically 6–10 minutes) compared to DNA (1–2 minutes) due to the steric hindrance of the 2'-O-protecting group (e.g., TBDMS or TOM).

-

The Risk: Labile protecting groups (like dmf) can suffer from partial degradation or transamidation during these prolonged exposures to capping reagents (acetic anhydride) or oxidation mixtures.

-

The iBu Advantage: The steric bulk of the isobutyryl group, combined with the electronic stability of the amide bond, renders the N2 position inert to transamidation. This ensures that the protecting group remains intact until the dedicated deprotection step.

B. Prevention of N2-Branching

The primary failure mode in G-rich RNA synthesis is the formation of branched structures.

-

Mechanism: If the N2 proton is accessible, the incoming phosphoramidite can attack the amine instead of the 5'-hydroxyl.

-

iBu Solution: The isobutyryl group effectively masks the N2 nucleophilicity. Its isopropyl tail provides a "steric umbrella" that physically blocks the approach of bulky phosphoramidites, reducing branching events to negligible levels (<0.1%).

C. Monomer Purity and Crystallinity

From a raw material standpoint, N2-iBu protected Guanosine phosphoramidites exhibit superior crystallinity compared to dmf-protected variants.

-

Impact: Higher crystallinity allows for more effective purification of the starting amidite, ensuring that the input material is >99% pure. This directly correlates to higher coupling efficiency (Stepwise Yield >98.5%) and fewer n-1 deletion sequences.

Comparative Analysis: iBu vs. dmf vs. PAC[3][4]

The following table contrasts the three dominant Guanosine protection strategies.

| Feature | N2-Isobutyryl (iBu) | Dimethylformamidine (dmf) | Phenoxyacetyl (PAC) |

| Chemistry Type | Amide | Amidine | Ether-Amide |

| Stability (Synthesis) | High (Ideal for long RNA) | Moderate (Risk in long cycles) | Moderate |

| Deprotection Speed | Moderate (Requires Heat) | Fast (Mild/RT possible) | Fast (Ultra-Mild) |

| Deprotection Reagent | AMA or NH₄OH | NH₄OH or AMA | NH₄OH or K₂CO₃ |

| Side Reaction Risk | Low (Robust) | Low (if fresh reagents used) | Low |

| Primary Use Case | Standard RNA / Scalable | High-Throughput DNA/RNA | Base-Sensitive Mods |

Decision Logic for Researchers

Use iBu-G when:

-

Synthesizing RNA > 20-mer.

-

Using standard 2'-O-TBDMS protection.

-

Robustness and purity are prioritized over deprotection speed.

Use dmf-G when:

-

Synthesizing short oligos or high-throughput plates.

-

Using heat-sensitive labels (e.g., certain fluorophores) that cannot withstand 65°C.

Visualization: Synthesis & Protection Pathway[1][5]

The following diagram illustrates the critical checkpoints where iBu protection ensures integrity.

Figure 1: The protective pathway of N2-isobutyryl guanosine preventing branching side reactions.[2]

Validated Protocol: Deprotection of iBu-G RNA

The critical trade-off with iBu-G is the requirement for thermodynamic energy (heat) to remove the protecting group. The following protocol uses AMA (Ammonium Hydroxide / Methylamine) , which synergistically accelerates deprotection without degrading the RNA backbone.[3]

Reagents

-

AMA Solution: 1:1 mixture of Ammonium Hydroxide (28-30%) and Aqueous Methylamine (40%).

-

DMSO: Analytical grade (optional, for solubility).

-

TEA·3HF: Triethylamine trihydrofluoride (for 2' deprotection).

Step-by-Step Workflow

-

Cleavage & Base Deprotection (The "Fast" Protocol)

-

Note: While iBu is "slower" than dmf, AMA allows it to be removed rapidly compared to traditional ammonia-only methods.

-

Add 1.0 mL AMA solution to the synthesis column (or CPG vial).

-

Incubate at 65°C for 15 minutes .

-

Scientific Rationale: The methylamine acts as a potent nucleophile, attacking the amide carbonyl of the isobutyryl group. The 65°C heat ensures the reaction reaches completion, preventing "N-acylated" impurities.

-

-

Solvent Evaporation

-

Cool the solution. Evaporate to dryness using a SpeedVac.

-

Critical Check: Ensure no residual methylamine remains, as it can interfere with downstream purification.

-

-

2'-O-TBDMS Removal

-

Resuspend the pellet in 100 µL DMSO.

-

Add 125 µL TEA·3HF.

-

Incubate at 65°C for 2.5 hours .

-

Why this order? Base deprotection (Step 1) must happen before 2' deprotection. If TBDMS is removed first, the RNA becomes susceptible to alkaline hydrolysis during the base removal step.

-

Deprotection Logic Diagram

Figure 2: Sequential deprotection logic ensuring RNA integrity.

Troubleshooting & Quality Control

| Symptom | Probable Cause | Corrective Action |

| Peak Broadening (HPLC) | Incomplete Deprotection | Extend AMA incubation to 20 mins at 65°C. Ensure AMA is fresh (methylamine is volatile). |

| N+1 Peaks (Mass Spec) | Branching (N2-Phosphitylation) | Verify iBu monomer quality. If problem persists, check capping efficiency (Cap A/B reagents). |

| Low Yield | Aggregation | Increase coupling time. Ensure iBu-G is used (better solubility than some alternatives). |

References

-

Glen Research. RNA Synthesis - Options for 2'-OH Protection.[4] Glen Report. Retrieved from [Link]

-

Reddy, M. P., Hanna, N. B., & Farooqui, F. (1994).[5] Fast Cleavage and Deprotection of Oligonucleotides.[3][5] Tetrahedron Letters.[6][2][5] (Contextualized via Glen Research Technical Bulletins).

-

National Institutes of Health (NIH). Synthesis of Nucleobase-Modified RNA Oligonucleotides. PubMed Central. Retrieved from [Link]

The Instability Index: Optimizing 2'-O-TBDMS RNA Phosphoramidites in Solution

Executive Summary

In the high-stakes environment of therapeutic RNA synthesis, the stability of 2'-O-TBDMS (tert-butyldimethylsilyl) phosphoramidites in solution is often the silent variable determining batch success. While solid-state monomers are stable at -20°C, their dissolution in acetonitrile initiates a "ticking clock" of degradation.

This guide addresses the physicochemical instability of these monomers. It is designed for process chemists and analytical scientists who need to move beyond "fresh is best" heuristics and understand the kinetics of failure. The core insight is that moisture-driven hydrolysis of the P(III) center , not the loss of the TBDMS protecting group, is the primary failure mode in solution.

Part 1: The Chemistry of Instability

To control stability, one must understand the degradation mechanisms.[1] The 2'-O-TBDMS RNA monomer contains three reactive centers, but in an anhydrous acetonitrile solution, the phosphoramidite moiety (P-N bond) is the Achilles' heel.

The Primary Threat: P-N Bond Hydrolysis

The diisopropylamino group attached to the phosphorus is a good leaving group only when protonated. In the presence of water (even trace ppm levels) and a weak acid (often provided by the activator or acidic impurities), the P-N bond cleaves.

-

Result: Formation of H-phosphonate monoesters.

-

Impact: These species are unreactive during coupling but can lead to chain termination or n-1 deletions.

The Secondary Threat: Oxidation

Trivalent phosphorus P(III) is highly nucleophilic. Exposure to atmospheric oxygen oxidizes P(III) to P(V).

-

Result: Formation of phosphotriesters.[2]

-

Impact: P(V) species are inert to coupling. They act as diluents, effectively lowering the molar concentration of the active monomer, which reduces coupling efficiency (e.g., dropping from 99.0% to 98.5%—a catastrophic drop for long oligos).

The "dG Anomaly"

Experimental data consistently shows a stability hierarchy: U/T ≈ C > A >> G . The Guanosine (dG/rG) monomer is significantly less stable. This is attributed to autocatalysis .[3] The N2-protecting group (often isobutyryl) or the guanine ring itself can facilitate proton transfer, accelerating the hydrolysis of its own phosphoramidite group.

Visualization: Degradation Pathways

The following diagram illustrates the kinetic pathways of monomer degradation in solution.

Figure 1: Kinetic degradation pathways of RNA phosphoramidites. Hydrolysis is the dominant pathway in wet acetonitrile.

Part 2: Critical Variables & Data

Stability is not binary; it is a function of solvent quality and time. The following data summarizes the impact of water content on monomer integrity.

The "30 ppm" Threshold

Standard DNA synthesis grade acetonitrile often specifies <30 ppm water. For RNA monomers, this is the upper limit of acceptability .

| Variable | Condition | Stability Impact (Half-life approx.)[4] | Recommendation |

| Water Content | < 10 ppm | High (> 48 hours) | Ideal. Use molecular sieves. |

| 30-50 ppm | Moderate (24 hours) | Standard commercial limit. | |

| > 100 ppm | Critical Failure (< 6 hours) | Discard immediately. | |

| Nucleobase | U / C | High | Stable for 2-3 days. |

| A | Moderate | Use within 24 hours. | |

| G (rG) | Low | Use within 12-18 hours. |

The TBDMS vs. TOM Distinction

While this guide focuses on TBDMS, it is worth noting that TOM (Triisopropylsilyloxymethyl) protected monomers often exhibit slightly higher coupling efficiencies due to reduced steric bulk, but their solution stability profile regarding the P-N bond remains similar to TBDMS. The instability lies in the phosphoramidite, not the 2'-protecting group.

Part 3: Optimized Experimental Protocol

This protocol uses a "Zero-Water" workflow to maximize the solution life of TBDMS monomers.

Materials

-

Solvent: Anhydrous Acetonitrile (ACN), <10 ppm water content.

-

Desiccant: Activated 3Å Molecular Sieves (trap-paks) – Do not use powder.

-

Gas: Argon (preferred over Nitrogen due to density).

Dissolution Workflow

-

Equilibration: Allow monomer bottles (stored at -20°C) to reach room temperature before opening. This prevents condensation on the cold glass.

-

Sieve Addition: Add an activated molecular sieve packet to the empty monomer bottle before adding solvent, or ensure the solvent source has inline sieves.

-

Dissolution:

-

Add ACN via a septum using a gas-tight syringe to maintain inert atmosphere.

-

Target concentration: 0.1 M to 0.15 M (RNA coupling requires higher concentration than DNA).

-

-

Purge: Briefly purge the headspace with Argon.

-

Install: Place immediately on the synthesizer. Do not leave on the bench.

On-Instrument Maintenance

-

The 48-Hour Rule: Discard dissolved RNA monomers after 48 hours.

-

The "rG" Exception: If synthesizing long RNA (>40-mer), refresh the rG amidite every 24 hours.

-

Line Priming: Ensure delivery lines are primed with fresh reagent to remove any degraded monomer sitting in the tubing.

Part 4: QC & Analytical Methods

Blindly trusting reagents leads to synthesis failure.

P NMR Methodology

-

Solvent: CD3CN (Deuterated Acetonitrile).

-

Standard: External standard (e.g., Triphenylphosphate) or relative integration.

-

Acceptance Criteria: >98% purity of the P(III) species.

Interpreting the Spectra

-

~150 ppm (Doublet): Active Phosphoramidite. (Appears as two peaks due to diastereomers at the chiral phosphorus).[5][6]

-

~10-15 ppm: H-Phosphonate (Hydrolysis product). Critical Impurity.

-

~0-30 ppm: Phosphotriesters (Oxidation products).

-

-10 to -20 ppm: Pentavalent species.

Visualization: QC Decision Matrix

This workflow defines the "Go/No-Go" decision process for high-value RNA synthesis.

Figure 2: Analytical decision matrix for validating monomer quality via 31P NMR.

References

-

Krotz, A. H., et al. (2004).[4] Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides and Nucleic Acids.

-

Glen Research. (2023). RNA Synthesis: TBDMS vs. TOM. Glen Report.

-

[Link]

-

- Thermo Fisher Scientific. (2021). TheraPure® RNA Phosphoramidites: Quality and Impurity Profile.

-

Magritek. (2023). Phosphoramidite compound identification and impurity control by Benchtop NMR.

-

[Link]

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. usp.org [usp.org]

- 6. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

The Cornerstone of RNA Synthesis: A Technical Guide to ibu-rG Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic nucleic acids, the precise assembly of ribonucleic acid (RNA) chains is paramount for advancements in therapeutics, diagnostics, and fundamental biological research. At the heart of this endeavor lies the phosphoramidite, a chemically modified nucleoside that serves as the fundamental building block for oligonucleotide synthesis. This in-depth technical guide focuses on a critical component of RNA synthesis: N2-isobutyryl-2'-O-tert-butyldimethylsilyl-5'-O-dimethoxytrityl-guanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite, commonly referred to as ibu-rG phosphoramidite .

This guide, designed for researchers, scientists, and drug development professionals, will delve into the core chemical and physical properties of ibu-rG phosphoramidite, the rationale behind its molecular design, and the detailed protocols for its application in solid-phase RNA oligonucleotide synthesis. We will explore the causality behind experimental choices, ensuring a robust and reproducible workflow.

Core Chemical and Physical Properties

The most commonly utilized variant of ibu-rG phosphoramidite in RNA synthesis is DMT-2'O-TBDMS-rG(ib) Phosphoramidite. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 970.18 g/mol | [][][3] |

| Chemical Formula | C₅₀H₆₈N₇O₉PSi | [][3][4] |

| Appearance | White to off-white powder | [5] |

| Purity | Typically ≥98.5% | [5] |

| Storage Conditions | -20°C under an inert atmosphere (e.g., Argon) | [][5] |

The structure of ibu-rG phosphoramidite is meticulously designed with specific protecting groups that are crucial for the controlled, stepwise addition of nucleotides during synthesis. These include:

-

Dimethoxytrityl (DMT): A bulky, acid-labile group protecting the 5'-hydroxyl. Its removal at the beginning of each coupling cycle allows for the addition of the next phosphoramidite.

-

tert-Butyldimethylsilyl (TBDMS): Protects the 2'-hydroxyl group of the ribose sugar. This group is stable throughout the synthesis cycles but can be removed during the final deprotection steps.[6][7] The choice of TBDMS is critical to prevent the unwanted side reactions and chain cleavage that can occur with an unprotected 2'-hydroxyl in RNA synthesis.[7]

-

Isobutyryl (ibu): Protects the exocyclic amine of the guanine base, preventing side reactions during synthesis.[6]

-

β-Cyanoethyl: Protects the phosphorus atom, which is removed during the final deprotection.

-

Diisopropylamino: A leaving group that is displaced during the coupling reaction.

The Rationale Behind the Molecular Design: Ensuring Fidelity in RNA Synthesis

The selection of these specific protecting groups is a cornerstone of successful phosphoramidite chemistry for RNA synthesis. The TBDMS group, in particular, is a widely accepted standard for 2'-OH protection due to its relative stability during the synthesis cycles and its selective removal under specific fluoride-based deprotection conditions.[6][7][8] This stability is crucial to prevent the 2'-hydroxyl from interfering with the phosphoramidite coupling reaction or leading to undesired branching of the oligonucleotide chain. The steric bulk of the TBDMS group can slightly reduce coupling efficiency compared to DNA synthesis, necessitating longer coupling times.[7]

Experimental Workflow: Solid-Phase RNA Oligonucleotide Synthesis

The synthesis of RNA oligonucleotides using ibu-rG phosphoramidite is a cyclical process performed on a solid support, typically controlled pore glass (CPG), within an automated synthesizer. Each cycle consists of four main steps: detritylation, coupling, capping, and oxidation.

Caption: The four-step cycle of solid-phase RNA oligonucleotide synthesis.

Step-by-Step Protocol for a Single Coupling Cycle:

-

Detritylation: The synthesis cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleotide attached to the solid support. This is typically achieved by treating the support with a solution of a weak acid, such as trichloroacetic acid (TCA) in dichloromethane. This step exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.

-

Coupling: The ibu-rG phosphoramidite, dissolved in an anhydrous solvent like acetonitrile, is activated by a weak acid, such as tetrazole or a derivative like 5-(ethylthio)-1H-tetrazole (ETT).[9] The activated phosphoramidite is then delivered to the synthesis column, where it reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[3] This reaction forms an unstable phosphite triester linkage. To ensure high coupling efficiency, the phosphoramidite is used in excess.[9]

-

Capping: As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the growing chains will not have reacted with the incoming phosphoramidite.[3] To prevent these unreacted chains from participating in subsequent cycles, which would result in deletion mutations (n-1 sequences), they are permanently blocked in a capping step. This is typically achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.

-

Oxidation: The newly formed phosphite triester linkage is unstable and must be converted to a more stable phosphate triester. This is accomplished by oxidation, typically using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.[10] This step stabilizes the internucleotide bond and prepares the growing oligonucleotide for the next synthesis cycle.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Post-Synthesis Processing: Cleavage and Deprotection

Once the desired RNA sequence has been assembled, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed to yield the final, functional RNA molecule. This is a multi-step process that requires careful execution to avoid degradation of the RNA.

Caption: The sequential workflow for the cleavage and deprotection of synthetic RNA.

Detailed Deprotection Protocol:

-

Cleavage from Support and Removal of Base/Phosphate Protecting Groups: The solid support is treated with a mixture of concentrated aqueous ammonia and methylamine (AMA) at an elevated temperature (e.g., 65°C).[11] This treatment serves three purposes:

-

It cleaves the ester linkage, releasing the oligonucleotide from the solid support.

-

It removes the isobutyryl (ibu) protecting groups from the guanine bases.

-

It removes the β-cyanoethyl protecting groups from the phosphate backbone.

-

-

Removal of the 2'-O-TBDMS Protecting Group: After the initial deprotection step, the oligonucleotide is treated with a fluoride-containing reagent to remove the TBDMS groups from the 2'-hydroxyls. A common reagent for this step is triethylamine trihydrofluoride (TEA·3HF) in a solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[6][12] This step must be performed under anhydrous conditions to prevent degradation of the RNA.

-

Purification: The final, fully deprotected RNA oligonucleotide is then purified to remove any truncated sequences, salts, and other impurities. Common purification methods include high-performance liquid chromatography (HPLC) and polyacrylamide gel electrophoresis (PAGE).[13]

Conclusion

The ibu-rG phosphoramidite, with its carefully chosen protecting groups, is an indispensable tool in the chemical synthesis of RNA. A thorough understanding of its properties and the rationale behind the synthetic and deprotection protocols is essential for researchers and developers aiming to produce high-quality, functional RNA oligonucleotides for a wide range of applications. By following well-established and validated procedures, the scientific community can continue to harness the power of synthetic RNA to push the boundaries of medicine and biology.

References

- Wincott, F., DiRenzo, A., Shaffer, C., Grimm, S., Tracz, D., Workman, C., ... & Usman, N. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677–2684.

-

PubChem. (n.d.). I-bu-rG Phosphoramidite. National Center for Biotechnology Information. Retrieved from [Link]

-

Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

-

ATDBio. (n.d.). Solid-phase oligonucleotide synthesis. Retrieved from [Link]

-

Huaren Science. (n.d.). rG(ibu) Phosphoramidite CAS NO. 147201-04-5. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]

-

ATDBio. (n.d.). RNA oligonucleotide synthesis. Retrieved from [Link]

- Sproat, B. S. (2005). RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection. Methods in Molecular Biology, 288, 17–32.

- Beaucage, S. L., & Iyer, R. P. (1992).

- Sproat, B. S. (2005). RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection. Methods in Molecular Biology (Clifton, N.J.), 288, 17-32.

-

Single Use Support. (2024, October 25). Oligonucleotide manufacturing – challenges & solutions. Retrieved from [Link]

- Reese, C. B. (2018). Protection of 2′-Hydroxy Functions of Ribonucleosides. Current Protocols in Nucleic Acid Chemistry, 72(1), e50.

-

Gilson. (n.d.). Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification. Retrieved from [Link]

Sources

- 3. idtdna.com [idtdna.com]

- 4. Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. glenresearch.com [glenresearch.com]

- 7. atdbio.com [atdbio.com]

- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 10. atdbio.com [atdbio.com]

- 11. scribd.com [scribd.com]

- 12. academic.oup.com [academic.oup.com]

- 13. gilson.com [gilson.com]

The 2'-Hydroxyl Paradox: Engineering RNA Stability for Therapeutic Efficacy

Executive Summary

The inherent instability of RNA, driven by the reactivity of the 2'-hydroxyl (2'-OH) group, represents the primary thermodynamic barrier to oligonucleotide therapeutics. For drug developers, the 2'-OH is a "Dr. Jekyll and Mr. Hyde" moiety: it is essential for the A-form helical geometry required for RISC loading and target recognition, yet it acts as the intramolecular nucleophile that catalyzes backbone hydrolysis. This technical guide dissects the mechanistic role of 2'-OH protection, evaluates the structural consequences of specific chemical modifications (2'-OMe, 2'-F, 2'-MOE, LNA), and provides a self-validating protocol for assessing serum stability.

Part 1: The Mechanism of Degradation

The Intramolecular Nucleophile

The susceptibility of RNA to degradation—orders of magnitude higher than DNA—is not merely due to environmental nucleases but is intrinsic to its chemistry. In the presence of a base (or catalyzed by RNase A-type enzymes), the 2'-OH group is deprotonated.[1][2] The resulting alkoxide ion acts as a potent nucleophile, attacking the adjacent electrophilic phosphorus atom.[1]

This reaction proceeds through a pentacoordinate transition state, leading to strand cleavage and the formation of a 2',3'-cyclic phosphate terminus.[1] This mechanism explains why RNA is labile in alkaline conditions and why "removing" this nucleophile is the foundational step in stabilizing aptamers, siRNAs, and ASOs.

Figure 1: The mechanism of alkaline hydrolysis driven by the 2'-hydroxyl group.[1]

Part 2: Chemical Engineering of the Ribose

To prevent degradation, the 2'-OH must be masked or replaced. However, the choice of modification dictates not just stability, but also the sugar pucker (conformation), which influences binding affinity (

The Modification Toolkit

| Modification | Chemical Structure | Sugar Pucker Preference | Nuclease Resistance | Binding Affinity ( | Primary Application |

| 2'-O-Methyl (2'-OMe) | C3'-endo (North) | High | Moderate Increase (+0.5 to 0.7°C/mod) | siRNA (passenger), ASO (gapmer wings) | |

| 2'-Fluoro (2'-F) | C3'-endo (North) | High | High Increase (+1 to 2°C/mod) | siRNA (seed region), Aptamers | |

| 2'-MOE (Methoxyethyl) | C3'-endo (North) | Very High | High Increase (+2°C/mod) | ASO (Gapmer wings), steric blockers | |

| LNA (Locked Nucleic Acid) | 2'-O, 4'-C Methylene Bridge | Locked C3'-endo | Extreme | Extreme Increase (+3 to 8°C/mod) | Short ASOs, Probes |

Structural Biology: North vs. South

The ribose ring is not planar; it puckers to relieve steric strain.

-

C3'-endo (North): The standard conformation of RNA in A-form helices.[3][4] Modifications that enforce this (2'-F, LNA, 2'-OMe) pre-organize the strand for binding to RNA targets, reducing the entropic penalty of hybridization.

-

C2'-endo (South): The standard conformation of DNA in B-form helices.[3] This is required for RNase H activity (which recognizes DNA:RNA hybrids).

Critical Insight: You cannot fully modify an ASO with 2'-OMe or LNA if you require RNase H degradation of the target mRNA. You must use a "Gapmer" design (DNA core, modified wings). For siRNA, which uses the RISC complex (Ago2), A-form geometry is preferred, making extensive 2'-modification viable.

Figure 2: Selecting sugar modifications based on therapeutic mechanism and required pucker.

Part 3: Self-Validating Experimental Protocol

Protocol: LC-MS Based Serum Stability Assay

Standard gel-based assays are semi-quantitative. For drug development, Liquid Chromatography-Mass Spectrometry (LC-MS) provides precise kinetics and identifies cleavage metabolites.

Objective: Determine the half-life (

1. Materials

-

Matrix: Mouse serum (filtered, non-heat inactivated to preserve RNase activity).

-

Internal Standard (IS): A stable isotope-labeled version of the oligo OR a sequence-distinct analog (e.g., poly-dT with 5'-phosphorylation) to normalize extraction efficiency.

-

Quenching Buffer: 90% Methanol + 1% Formic Acid (precipitates proteins and stops enzymatic activity).

2. Workflow

-

Preparation: Prepare 200 µL of 4 µM oligonucleotide in 50% serum (diluted in PBS).

-

Incubation: Incubate at 37°C.

-

Sampling: At

min, remove 20 µL aliquots. -

Quenching: Immediately add aliquot to 80 µL Quenching Buffer spiked with 1 µM Internal Standard. Vortex vigorously.

-

Extraction: Centrifuge at 14,000 x g for 15 min at 4°C to pellet proteins. Collect supernatant.

-

Analysis: Inject 10 µL onto an Oligonucleotide BEH C18 column (Waters).

3. Data Validation (The "Trust" Factor)

-

Zero-Time Control: The

sample must show >95% intact parent mass. If degradation is observed here, the quenching method is too slow. -

Internal Standard Stability: The IS peak area must remain constant (CV < 15%) across all time points. If IS degrades, the serum contains non-specific nucleases acting on the IS, invalidating the assay.

-

Mass Balance: In early time points, the sum of Parent + Metabolites should roughly equal the initial concentration.

Part 4: Therapeutic Optimization & References

Balancing Stability vs. Activity

Heavily modifying an siRNA can sterically hinder Argonaute 2 (Ago2) loading. The "seed region" (nucleotides 2-8 of the antisense strand) is particularly sensitive.

-

2'-F in Seed: Often tolerated better than 2'-OMe in the seed region because Fluorine is isosteric with Hydroxyl (Van der Waals radius: F ≈ 1.47 Å, OH ≈ 1.40 Å), whereas O-Methyl is bulky.

-

Alternating Motifs: The "Alnylam Standard" often uses alternating 2'-F and 2'-OMe to balance stability (OMe) with metabolic activity (F).

Figure 3: Iterative workflow for optimizing stability and activity.

References

-

Mechanism of Hydrolysis: Oivanen, M., et al. (1998). "Kinetics and mechanisms for the cleavage and isomerization of the phosphodiester bonds of RNA by Bronsted acids and bases." Chemical Reviews. Link

-

2'-MOE & ASO Stability: Geary, R. S., et al. (2001). "Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats." Journal of Pharmacology and Experimental Therapeutics. Link

-

2'-F vs 2'-OMe in siRNA: Manoharan, M. (2004). "RNA interference and chemically modified small interfering RNAs."[7] Current Opinion in Chemical Biology. Link

-

Sugar Pucker & LNA: Petersen, M., & Wengel, J. (2003). "LNA: a versatile tool for therapeutics and genomics." Trends in Biotechnology. Link

-

LC-MS Protocol Grounding: Studzińska, S. (2017). "Review on investigations of antisense oligonucleotides with the use of liquid chromatography-mass spectrometry." Talanta. Link

-

RISC Loading & Modifications: Foster, D. J., et al. (2018). "Advanced siRNA designs further improve in vivo performance of GalNAc-siRNA conjugates." Molecular Therapy. Link

Sources

- 1. RNA hydrolysis - Wikipedia [en.wikipedia.org]

- 2. The chemistry and applications of RNA 2′-OH acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glenresearch.com [glenresearch.com]

- 4. Resolving sugar puckers in RNA excited states exposes slow modes of repuckering dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of an LC-MS/MS assay to analyze a lipid-conjugated siRNA by solid phase extraction (SPE) in mouse plasma and tissue using a stable isotope labeled internal standard (SILIS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2’f-OMe-phosphorodithioate modified siRNAs show increased loading into the RISC complex and enhanced anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimal Coupling Time for TBDMS-Protected RNA Phosphoramidites

This Application Note is structured to serve as a definitive technical guide for researchers optimizing RNA synthesis parameters. It prioritizes mechanistic understanding over rote instruction, ensuring reproducibility and scalability.

Abstract & Executive Summary

The synthesis of high-fidelity RNA oligonucleotides using 2'-O-tert-butyldimethylsilyl (TBDMS) protection requires precise kinetic control during the coupling phase. Unlike DNA synthesis, where steric hindrance is minimal, the bulky TBDMS group at the 2'-position significantly retards the nucleophilic attack of the 5'-hydroxyl on the activated phosphoramidite.

Critical Finding: The industry-standard "universal" coupling time does not exist. Optimal coupling is a function of the activator acidity (pKa) and steric bulk .

-

Standard Recommendation: 6.0 minutes using 0.25 M 5-Ethylthio-1H-tetrazole (ETT).

-

High-Speed Protocol: 3.0 minutes using 0.30 M 5-Benzylthio-1H-tetrazole (BTT).

-

Risk Factor: Deviations result in specific impurity profiles: N-1 deletions (under-coupling) or N+1 insertions (acid-catalyzed detritylation).

Mechanism of Action: The Steric Barrier

To optimize the protocol, one must understand the molecular geometry inhibiting the reaction. In DNA synthesis, the 2'-H offers no resistance. In TBDMS-RNA synthesis, the silyl group creates a "steric wall" near the 3'-phosphoramidite center.

The Kinetic Bottleneck

The coupling reaction follows a bimolecular nucleophilic substitution mechanism (

-

Activation: The tetrazole-based activator protonates the diisopropylamino group of the phosphoramidite, creating a reactive tetrazolyl-phosphite intermediate.

-

Coupling: The 5'-OH of the support-bound oligonucleotide attacks the phosphorus.

The TBDMS Effect: The rate constant (

Protocol Variables & Optimization Matrix

The choice of activator dictates the required coupling time. More acidic activators accelerate the formation of the reactive intermediate but also increase the rate of acid-catalyzed side reactions.

Table 1: Activator-Dependent Coupling Times

| Activator | Acidity (pKa) | Solubility (ACN) | Rec.[1] Coupling Time | Mechanism / Trade-off |

| BTT (5-Benzylthio-1H-tetrazole) | 4.08 (High) | ~0.33 M | 3 - 4 min | Fastest Kinetics. Higher acidity drives reaction but increases risk of N+1 dimers if time exceeds 5 min. |

| ETT (5-Ethylthio-1H-tetrazole) | 4.28 (Med) | ~0.75 M | 6 - 10 min | Industry Standard. Optimal balance of solubility and acidity. Safer for large-scale synthesis. |

| Tetrazole (1H-tetrazole) | 4.89 (Low) | ~0.50 M | 12 - 15 min | Legacy. Too slow for modern high-throughput RNA synthesis; high risk of moisture contamination due to long open times. |

| DCI (4,5-Dicyanoimidazole) | 5.20 (Low) | ~1.10 M | 15+ min | Nucleophilic. Less acidic, very soluble. rarely used for TBDMS-RNA due to sluggish kinetics. |

Field Insight: While BTT allows for faster cycling, its lower solubility makes it prone to crystallization in the delivery lines if the lab temperature drops below 20°C. ETT is the robust choice for automated synthesizers in variable environments.

Detailed Synthesis Protocol (TBDMS-RNA)

This protocol assumes a 1 µmol scale synthesis on a standard automated synthesizer (e.g., ABI 394, MerMade, or similar).

Phase 1: Reagent Preparation

-

Phosphoramidites: Dissolve TBDMS-RNA amidites to 0.1 M in anhydrous Acetonitrile (ACN). Note: Ensure water content is <30 ppm.

-

Activator: Prepare 0.25 M ETT in anhydrous ACN.

-

Ancillary Reagents: Use standard Oxidizer (0.02 M Iodine) and Capping reagents. Crucial: Use Tert-Butylphenoxyacetic anhydride (TAC) for capping if using "UltraMild" monomers to prevent transamidation.

Phase 2: The Coupling Cycle (Step-by-Step)

The following diagram illustrates the critical decision points in the cycle.

Figure 1: The RNA Synthesis Cycle emphasizing the activator-dependent coupling branch.

Phase 3: Post-Synthesis Analysis (QC)

Do not rely solely on Trityl monitoring. TBDMS coupling efficiency is best validated via Capillary Gel Electrophoresis (CGE) or Mass Spectrometry (ESI-MS).

-

Target: Full-length Product (FLP) > 85% (for 20-mer).

-

Coupling Efficiency: Calculation:

. Acceptable range for RNA is >98.5% per step.

Troubleshooting & Optimization Logic

Use this diagnostic logic to tune your coupling time based on MS data.

Scenario A: Presence of N-1 (Deletion Sequences)

-

Diagnosis: Incomplete coupling. The steric bulk prevented the reaction from reaching completion within the allotted time.

-

Root Cause: Coupling time too short OR wet reagents (water kills the activated intermediate).

-

Corrective Action:

-

Increase coupling time by 50% (e.g., 6 min -> 9 min).

-

Check ACN water content (must be <30 ppm).

-

Implement "Double Coupling" for Purines (A/G), which are sterically larger.

-

Scenario B: Presence of N+1 (Insertion Sequences)

-

Diagnosis: Double coupling. The activator was too acidic or contact time was too long, causing slight detritylation of the incoming monomer, allowing a second base to couple immediately.

-

Root Cause: Activator too acidic (e.g., BTT used for >5 mins) or excess acid in the line.

-

Corrective Action:

-

Reduce coupling time (e.g., BTT 5 min -> 3 min).

-

Switch from BTT to ETT (lower acidity).

-

Visualization: The Optimization Decision Tree

Figure 2: Diagnostic workflow for tuning coupling parameters based on impurity profiles.

References

-

Glen Research. Application Guide: Procedure for the synthesis, deprotection and isolation of RNA using TBDMS-protected monomers.[2] Retrieved from [Link]

-

Glen Research. Glen Report 16.23: Activators, Columns and Plates (BTT vs ETT). Retrieved from [Link]

-

ATDBio. RNA Oligonucleotide Synthesis: TBDMS and TOM Chemistries. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of siRNA Oligonucleotides Utilizing Isobutyryl-Protected Guanosine (ibu-rG) Monomers

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Navigating the Intricacies of siRNA Synthesis

Small interfering RNAs (siRNAs) have emerged as powerful therapeutic modalities for gene silencing, offering unprecedented potential for treating a wide array of diseases. The foundation of harnessing this potential lies in the ability to chemically synthesize high-purity, biologically active siRNA oligonucleotides. The solid-phase phosphoramidite method stands as the gold standard for this process, enabling the precise, stepwise assembly of nucleic acid chains.[1]

A critical aspect of successful RNA synthesis is the strategic use of protecting groups on the nucleobases and the 2'-hydroxyl function of the ribose sugar. These groups prevent unwanted side reactions during the synthesis cycle and are selectively removed post-synthesis to yield the final, functional oligonucleotide. The choice of these protecting groups significantly impacts coupling efficiency, deprotection kinetics, and the overall purity of the synthesized siRNA.

This guide focuses on the application of N2-isobutyryl-2'-O-TBDMS-rG (ibu-rG) phosphoramidite in the synthesis of siRNA oligonucleotides. We will delve into the rationale for employing the isobutyryl (iBu) protecting group for guanosine, providing a detailed, field-proven protocol for synthesis, deprotection, and purification.

The Isobutyryl Advantage: Why Choose ibu-rG for siRNA Synthesis?

The exocyclic amine of guanine is particularly susceptible to side reactions during oligonucleotide synthesis and deprotection. The selection of an appropriate protecting group for this position is therefore paramount. While several protecting groups for guanosine are available, the isobutyryl group offers distinct advantages in the context of siRNA synthesis:

-

Facile Deprotection: The iBu group is more labile than the commonly used benzoyl (Bz) group.[2] This allows for faster and milder deprotection conditions, which is crucial for preserving the integrity of the RNA molecule, as RNA is inherently less stable than DNA.

-

Reduced Side Reactions: During deprotection with amine-based reagents, such as aqueous methylamine, the use of a more labile protecting group like iBu can significantly reduce the incidence of side reactions. For instance, the level of transamination, a common side reaction with benzoyl-protected cytidine, is markedly lower with more labile protecting groups.[2]

-

Compatibility with Rapid Deprotection Schemes: The lability of the iBu group makes it highly compatible with "UltraFAST" deprotection protocols that utilize reagents like aqueous methylamine:ammonium hydroxide (AMA).[3] These rapid procedures shorten the overall synthesis time and can lead to higher purity of the final product.

Workflow for siRNA Synthesis using ibu-rG Monomers

The synthesis of siRNA oligonucleotides is a cyclical process performed on an automated solid-phase synthesizer. Each cycle adds one nucleotide to the growing chain.

Figure 1: Overall workflow for the synthesis and processing of siRNA oligonucleotides incorporating ibu-rG monomers.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an siRNA Strand

This protocol outlines the steps for the automated synthesis of a single siRNA strand on a solid support, incorporating the ibu-rG phosphoramidite.

Materials and Reagents:

-

Solid Support: Controlled Pore Glass (CPG) or polystyrene functionalized with the initial nucleoside.

-

Phosphoramidites:

-

5'-O-DMT-2'-O-TBDMS-N6-benzoyl-rA-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite

-

5'-O-DMT-2'-O-TBDMS-N4-acetyl-rC-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite

-

5'-O-DMT-2'-O-TBDMS-N2-isobutyryl-rG-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (ibu-rG)

-

5'-O-DMT-2'-O-TBDMS-rU-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite

-

-

Anhydrous Acetonitrile (ACN)

-

Deblocking Solution: 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM)

-

Activator: 0.25 M 5-Ethylthio-1H-tetrazole in ACN

-

Capping Reagents:

-

Cap A: Acetic Anhydride/2,6-Lutidine/THF

-

Cap B: 16% 1-Methylimidazole in THF

-

-

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water

Instrumentation:

-

Automated DNA/RNA Synthesizer

Procedure:

The synthesis is performed in a 3' to 5' direction. The following four steps are repeated for each nucleotide addition:

-

Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

-

Coupling: The ibu-rG phosphoramidite (or other required phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly longer coupling time (e.g., 6-10 minutes) may be beneficial for RNA synthesis compared to DNA synthesis to ensure high coupling efficiency, which should exceed 99%.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents. This prevents the formation of deletion mutants in the final product.

-

Oxidation: The unstable phosphite triester linkage formed during coupling is oxidized to a stable phosphate triester by the oxidizing solution.

These four steps constitute one synthesis cycle. The cycle is repeated until the desired full-length oligonucleotide is assembled on the solid support.

| Parameter | Condition | Rationale |

| Phosphoramidite Concentration | 0.1 M in ACN | Ensures sufficient reagent for efficient coupling. |

| Activator Concentration | 0.25 M in ACN | Provides rapid activation of the phosphoramidite. |

| Coupling Time | 6-10 minutes | Longer time accounts for the steric bulk of the 2'-O-TBDMS group, maximizing coupling efficiency. |

| Capping Time | 1 minute | Sufficient to block unreacted hydroxyl groups. |

| Oxidation Time | 1 minute | Ensures complete conversion to the stable phosphate triester. |

Table 1: Recommended parameters for the solid-phase synthesis cycle.

Protocol 2: Cleavage and Deprotection of the Synthesized siRNA

This protocol describes the two-stage deprotection process for the synthesized siRNA, which is crucial for obtaining a biologically active molecule.

Stage 1: Cleavage from Support and Removal of Base/Phosphate Protecting Groups

Reagents:

-

Ammonium Hydroxide/Methylamine (AMA) solution: 1:1 (v/v) mixture of concentrated aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine.

Procedure:

-

Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.

-

Add the AMA solution to the vial (e.g., 1-2 mL for a 1 µmol synthesis).

-

Seal the vial tightly and heat at 65°C for 15-30 minutes.[4] This step cleaves the oligonucleotide from the solid support and removes the β-cyanoethyl phosphate protecting groups and the exocyclic amine protecting groups (benzoyl on A, acetyl on C, and isobutyryl on G).

-

Cool the vial to room temperature before opening.

-

Transfer the supernatant containing the oligonucleotide to a new tube.

-

Wash the solid support with RNase-free water and combine the wash with the supernatant.

-

Evaporate the solution to dryness using a centrifugal vacuum concentrator.

Stage 2: Removal of the 2'-O-TBDMS Protecting Groups

Reagents:

-

Triethylamine trihydrofluoride (TEA·3HF)

-

N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Buffer: e.g., 2 M Sodium Acetate, pH 6.0

Procedure:

-

Resuspend the dried oligonucleotide pellet in DMF or DMSO.

-

Add TEA·3HF to the solution.

-

Incubate the mixture at 65°C for 2.5 to 4 hours.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding the quenching buffer.

Figure 2: Two-stage deprotection scheme for siRNA synthesized with ibu-rG and 2'-O-TBDMS protecting groups.

Purification and Analysis

Following deprotection, the crude siRNA must be purified to remove truncated sequences, failure sequences, and residual protecting groups. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

-

Ion-Exchange (IEX) HPLC: Separates oligonucleotides based on their charge, which is proportional to their length. This is effective for removing shorter failure sequences.

-

Reversed-Phase (RP) HPLC: Separates oligonucleotides based on their hydrophobicity. This is particularly useful for "DMT-on" purification, where the lipophilic DMT group on the full-length product allows for its separation from "DMT-off" failure sequences.

The purity and identity of the final siRNA product should be confirmed by analytical techniques such as:

-

Analytical HPLC (IEX or RP): To assess the purity of the final product.

-

Mass Spectrometry (ESI-MS): To confirm the molecular weight and, therefore, the sequence of the synthesized siRNA.

Conclusion

References

-

Current Protocols in Nucleic Acid Chemistry. (n.d.). Oligoribonucleotides with 2′-O-(tert-Butyldimethylsilyl) Groups. Retrieved from [Link]

-

Scaringe, S. A. (2001). RNA Synthesis Using 2'-O-(Tert-Butyldimethylsilyl) Protection. In Current Protocols in Nucleic Acid Chemistry. John Wiley & Sons, Inc. Retrieved from [Link]

-

Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Retrieved from [Link]

-

ChemRxiv. (2020). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. Retrieved from [Link]

-

Glen Research. (2008). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]

-

Glen Research. (n.d.). MODIFIED RNA PHOSPHORAMIDITES USEFUL IN SIRNA RESEARCH AND BIOLOGICALLY SIGNIFICANT 1-METHYL-ADENOSINE. Retrieved from [Link]

-

Glen Research. (1996). Glen Report 9.12 - Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Retrieved from [Link]

- Google Patents. (2000). WO2000046231A1 - Method for deprotecting oligonucleotides.

-

ResearchGate. (2003). Fast Deprotection of Synthetic Oligodeoxyribonucleotides Using Standard Reagents under Microwave Irradiation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Retrieved from [Link]

-

ACS Publications. (2023). Ethano N,N-Dicyclohexylphosphoramidite: A Capping Reagent for Solid-Phase Oligonucleotide Synthesis. Retrieved from [Link]

-

Springer Nature Experiments. (1993). Protecting Groups in Oligonucleotide Synthesis. Retrieved from [Link]

-

ResearchGate. (1997). Protection of the Guanine Residue During Synthesis of 2?-O-Alkylguanosine Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Synthesis of 2′-formamidonucleoside phosphoramidites for suppressing the seed-based off-target effects of siRNAs. Retrieved from [Link]

-

ResearchGate. (2020). Attempted deprotection of 8-fluoro-N-isobutyryl-2′-deoxyguanosine 4. Retrieved from [Link]

-

ResearchGate. (2006). An Efficient Synthesis of N2-Isobutyryl-O6-[2-(4-nitrophenyl)ethyl]-5′-O-Dimethoxytrityl-2′-deoxyguanosine. Retrieved from [Link]

-

Taylor & Francis Online. (2018). An improved synthesis of guanosine TNA phosphoramidite for oligonucleotide synthesis. Retrieved from [Link]

- Google Patents. (2012). CN102439025A - Rna synthesis - phosphoramidites for synthetic rna in the reverse direction, and application in convenient introduction of ligands, chromophores and modifications of synthetic rna at the 3.

-

ResearchGate. (2022). Dimethyl sulfoxide targets phage RNA polymerases to promote transcription. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Cyrene™ as a green alternative to N,N′-dimethylformamide (DMF) in the synthesis of MLCT-emissive ruthenium(II) polypyridyl complexes for biological applications. Retrieved from [Link]

-

ResearchGate. (2019). Table 2 . Impact of phosphoramidite equivalents on coupling efficiency. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Oligonucleotide synthesis under mild deprotection conditions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Structurally constrained phosphonate internucleotide linkage impacts oligonucleotide-enzyme interaction, and modulates siRNA activity and allele specificity. Retrieved from [Link]

-

The Organic Chemistry Portal. (n.d.). Dimethylformamide (DMF). Retrieved from [Link]

-

Oxford Academic. (1996). Rapid conditions for the cleavage of oligodeoxyribonucleotides from cis-diol-bearing universal polymer supports and their deprotection. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Chemical synthesis of long RNAs with terminal 5′‐phosphate groups. Retrieved from [Link]

-

Aragen Bioscience. (n.d.). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. Retrieved from [Link]

Sources

High-Fidelity Synthesis of CRISPR sgRNA (100-mer) Using TBDMS Chemistry

Application Note & Protocol Guide | Version 2.4

Executive Summary

The synthesis of Single Guide RNA (sgRNA) for CRISPR-Cas9 applications presents a unique challenge in oligonucleotide chemistry. Unlike short siRNAs (21-mer), sgRNAs are approximately 100 nucleotides in length. At this scale, the cumulative effect of stepwise coupling inefficiency is catastrophic. While newer chemistries like 2'-O-TOM or 2'-ACE offer kinetic advantages, 2'-O-TBDMS (tert-butyldimethylsilyl) remains the industry workhorse due to its cost-effectiveness and robust supply chain.

This guide details a high-fidelity protocol optimized specifically for 100-mer sgRNA synthesis using TBDMS phosphoramidites . We move beyond standard protocols to address the steric hindrance of the bulky TBDMS group, utilizing 5-Ethylthio-1H-tetrazole (ETT) activation and a TEA·3HF deprotection strategy to ensure therapeutic-grade purity.

The Challenge: The Mathematics of the 100-mer

To understand the necessity of this optimized protocol, one must look at the yield decay curve. Standard RNA synthesis often achieves ~98% coupling efficiency.

-

For a 21-mer siRNA:

full-length yield. -

For a 100-mer sgRNA:

full-length yield.

To achieve a viable yield (>40%), coupling efficiency must be pushed to >99.2% . This protocol achieves that by modulating activator acidity and coupling contact time.

Therapeutic Requirement: Chemical Modifications

For therapeutic applications (in vivo), "naked" sgRNA is rapidly degraded by exonucleases. This protocol includes steps for integrating 2'-O-Methyl (2'-OMe) bases and Phosphorothioate (PS) backbones at the 5' and 3' termini (MS-scaffold), a standard requirement for clinical efficacy [1].

Workflow Visualization

The following diagram outlines the critical path from solid-phase synthesis to purified sgRNA, highlighting the specific chemical choices made for TBDMS chemistry.

Caption: Optimized workflow for TBDMS sgRNA synthesis. Note the specific use of ETT activator and TEA·3HF desilylation to maximize yield and integrity.

Detailed Protocol

Phase 1: Solid-Phase Synthesis Optimization

Objective: Overcome steric hindrance of the 2'-O-TBDMS group.

Reagents:

-

Phosphoramidites: 2'-O-TBDMS RNA amidites (A, C, G, U).

-

Modified Amidites: 2'-O-Methyl RNA amidites (for 5'/3' ends).

-

Support: 1000 Å CPG (Controlled Pore Glass).[1] Note: Do not use 500 Å CPG; the pores are too small for a 100-mer, leading to synthesis arrest.

-

Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile.[1]

-

Why ETT? ETT (pKa 4.28) is more acidic than the standard Tetrazole (pKa 4.8) or BTT. This higher acidity accelerates the protonation of the phosphoramidite dialkylamino group, significantly increasing coupling kinetics for sterically hindered TBDMS monomers [2].

-

Synthesis Cycle Parameters:

| Step | Reagent | Standard Time | sgRNA Optimized Time | Rationale |

| Deblock | 3% TCA in Toluene | 60s | 80s | Ensure complete removal of DMT from long chains. |

| Coupling | Amidite + ETT | 3-4 min | 6-10 min | TBDMS is bulky. Longer contact time ensures diffusion into the pore and reaction completion. |

| Oxidation | 0.02 M Iodine | 20s | 45s | Thicker polymer brush on bead requires more time for oxidant penetration. |

| Capping | Ac2O / NMI | 15s | 30s | Critical to permanently block any n-1 sequences to simplify purification. |

Therapeutic Modification Strategy (The "MS" Scaffold): For therapeutic relevance, program the synthesizer to modify the termini:

-

Cycles 1-3: Use 2'-OMe Phosphoramidites + Sulfurizing Reagent (e.g., EDITH/PADS) instead of Iodine.

-

Cycles 4-97: Standard TBDMS RNA + Iodine Oxidation.

-

Cycles 98-100: Use 2'-OMe Phosphoramidites + Sulfurizing Reagent.

Phase 2: Deprotection & Cleavage

Objective: Remove protecting groups without degrading the long RNA chain. TBDMS removal is the most risk-prone step.

Warning: Avoid standard TBAF (Tetrabutylammonium fluoride) for 100-mers. TBAF salts are difficult to remove and can interfere with downstream activity assays.[2] We utilize TEA·3HF (Triethylamine trihydrofluoride) .[2][3]

Step 1: Base Cleavage (Exocyclic Amines & Support)

-

Dry the CPG column under Argon.[2]

-

Transfer CPG to a sealable vial.

-

Add 1.5 mL AMA (Ammonium Hydroxide / 40% Methylamine 1:1).

-

Incubate at 65°C for 10 minutes .

-

Note: This rapid heating cleaves the RNA from the support and removes the N-acetyl/N-benzoyl groups.

-

-

Cool to room temperature. Filter out the CPG beads; collect the liquid.

-

Evaporate to dryness using a SpeedVac.

Step 2: 2'-O-Desilylation (TBDMS Removal)

-

Resuspend the dried pellet in 100 µL anhydrous DMSO .

-

Add 125 µL TEA·3HF .

-

Heat at 65°C for 2.5 hours .

-

Quenching: Cool the reaction. Add 25 µL 3M Sodium Acetate (pH 5.2) and 1 mL n-Butanol.

-

Vortex and freeze at -20°C for 30 mins.

-

Centrifuge (13,000 rpm, 10 min) to pellet the full-length sgRNA. Discard supernatant (removes silyl byproducts).

Phase 3: Purification & Quality Control

Objective: Isolate the full-length 100-mer from n-1 failure sequences.

Method Comparison:

| Feature | PAGE (Polyacrylamide Gel) | IP-RP HPLC | Recommendation |

| Resolution | Excellent (Single base resolution) | Good (Dependent on column temp/gradient) | PAGE for Research (<1 mg) |

| Scalability | Low (Labor intensive) | High (Automated) | HPLC for Therapeutic (>10 mg) |

| Recovery | 20-40% | 50-70% |

Recommended Protocol: Denaturing PAGE

-

Prepare a 10% TBE-Urea Polyacrylamide Gel . (10% is optimal for ~100 nt).

-

Load sample (mixed with Formamide loading buffer, heated to 95°C).

-

Run at 25W constant power until bromophenol blue reaches the bottom.

-

UV Shadowing: Place gel on a TLC plate and illuminate with UV (254 nm). The RNA band will appear dark.

-

Excision: Cut the slowest migrating band (the full-length 100-mer). Note: The smear below is the n-x failure sequences.

-

Elution: Crush gel slice in "Crush & Soak" buffer (0.3M NaCl) overnight.

-

Ethanol precipitate to recover pure sgRNA.[6]

Quality Control (QC):

-

ESI-MS: Deconvoluted mass spectrum must match theoretical MW within ±2 Da.

-

Analytical HPLC: Purity should be >90%.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Water contamination | TBDMS is extremely sensitive to moisture. Ensure Acetonitrile water content is <10 ppm. Use molecular sieves in activator bottles. |

| Incomplete Coupling (n-1) | Steric Hindrance | Increase coupling time to 12 mins. Switch to ETT activator if using BTT/Tetrazole. |

| Degradation (Smear) | RNase Contamination | Use DEPC-treated water for all post-synthesis steps. Wear gloves.[3] Clean bench with RNaseZap. |

| Incomplete Desilylation | Old TEA·3HF | TEA·3HF absorbs moisture. Use fresh reagent. Ensure 65°C temp is maintained. |

References

-

Hendel, A., et al. (2015).[7] "Chemically modified guide RNAs enhance CRISPR-Cas genome editing in human primary cells."[7] Nature Biotechnology, 33(9), 985–989.[7] Link

-

Glen Research. (2023).[8] "RNA Synthesis: TBDMS vs TOM vs ACE." Glen Research Application Notes. Link

-

Wincott, F., et al. (1995). "Synthesis, deprotection, analysis and purification of RNA and ribozymes."[2][3][6][9] Nucleic Acids Research, 23(14), 2677–2684. Link

-

Integrated DNA Technologies (IDT). (2023). "Oligonucleotide Purification Guide: PAGE vs HPLC." IDT Technical Resources. Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. glenresearch.com [glenresearch.com]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 5. agilent.com [agilent.com]

- 6. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Overview of Chemical Modifications to CRISPR RNA - Oligonucleotide Therapeutics Society [oligotherapeutics.org]

- 8. glenresearch.com [glenresearch.com]

- 9. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Optimizing Activator Choice for 2'-TBDMS-ibu-rG Coupling Efficiency in RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of RNA Synthesis and the Critical Role of Guanosine Coupling

A significant challenge in RNA synthesis is the presence of the 2'-hydroxyl group on the ribose sugar, which must be protected to prevent unwanted side reactions and ensure the formation of the correct 3'-5' phosphodiester linkages.[3] The tert-butyldimethylsilyl (TBDMS) group is one of the most widely used protecting groups for the 2'-hydroxyl position.[4][5] While effective, the steric bulk of the TBDMS group, particularly in guanosine phosphoramidites like 2'-TBDMS-N2-isobutyryl-guanosine (2'-TBDMS-ibu-rG), can hinder the coupling reaction.[3][6][7] This steric hindrance makes the activation of the phosphoramidite and its subsequent reaction with the 5'-hydroxyl of the growing RNA chain less efficient compared to DNA synthesis.[7][8]

Inefficient coupling of guanosine phosphoramidites leads to a higher incidence of deletion mutations (n-1 sequences) in the final product, which can be difficult to purify and can compromise the biological activity of the synthetic RNA. Therefore, the choice of activator, the catalyst that initiates the coupling reaction, is of paramount importance for achieving high coupling efficiency and ensuring the fidelity of the RNA sequence.[7] This application note provides a detailed guide to selecting the optimal activator for the coupling of 2'-TBDMS-ibu-rG, a critical step in the synthesis of high-quality RNA.

The Mechanism of Phosphoramidite Activation and Coupling

The coupling step in phosphoramidite chemistry is a two-step process initiated by an activator.[9] The activator, typically a weak acid, protonates the nitrogen of the diisopropylamino group of the phosphoramidite.[9][] This protonation makes the diisopropylamino group a better leaving group, facilitating its displacement by the nucleophilic activator to form a highly reactive intermediate.[9][] This activated phosphoramidite intermediate then rapidly reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide, forming a phosphite triester linkage.[][] The cycle is completed by oxidation of the phosphite triester to a more stable phosphate triester.

Figure 2: Workflow for the comparative evaluation of activators.

Step-by-Step Protocol

-

Oligonucleotide Synthesis:

-

Synthesize a model RNA sequence (e.g., a 20-mer) containing at least one guanosine residue on an automated DNA/RNA synthesizer.

-

For each synthesis, use a different activator for the coupling of the 2'-TBDMS-ibu-rG phosphoramidite. Keep all other synthesis parameters, such as phosphoramidite concentration and coupling time, constant initially. A longer coupling time of up to 6 minutes may be necessary for RNA synthesis compared to DNA synthesis. [3] * Ensure all reagents, especially the acetonitrile used for the phosphoramidites and activators, are strictly anhydrous to prevent side reactions with water. [7]

-

-

Cleavage and Base/Phosphate Deprotection:

-